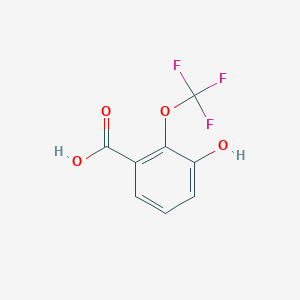

3-Hydroxy-2-(trifluoromethoxy)benzoic acid

Description

Contextualization within Fluorinated Organic Compounds Research

The field of fluorinated organic compounds has become a cornerstone of modern chemical and pharmaceutical research. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, its incorporation can enhance thermal stability, metabolic resistance, and binding affinity to biological targets. These characteristics have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Nearly all fluorinated organic compounds are synthetic, as very few are found in nature. The stability that makes them desirable can also lead to environmental persistence, placing them at the center of ongoing scientific discussion regarding their lifecycle and use.

Significance of the Trifluoromethoxy Group in Chemical Design

The trifluoromethoxy group (-OCF₃) is of increasing importance in the design of new drugs and agrochemicals. rsc.org It is often considered a "super methyl" group, sharing a similar size but possessing vastly different electronic properties. The -OCF₃ group is highly lipophilic and metabolically stable, which can improve a drug candidate's ability to cross cell membranes and resist degradation in the body. ontosight.ai Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups and modulate the electronic environment of an aromatic ring, thereby affecting how a molecule interacts with its biological target. ontosight.ai The pursuit of novel methods for introducing this group into organic molecules remains an active area of research, as its direct incorporation can be challenging. asianpubs.org

Overview of Benzoic Acid Derivatives in Contemporary Organic Chemistry

Benzoic acid and its derivatives are a fundamental class of compounds in organic chemistry. beilstein-journals.org They serve as versatile building blocks and key intermediates in the synthesis of a vast array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. preprints.org The carboxylic acid group of benzoic acid can be readily transformed into other functional groups such as esters, amides, and acid chlorides, providing a gateway to diverse chemical structures. The aromatic ring can be substituted with various functional groups, allowing for precise tuning of the molecule's properties for specific applications in medicinal chemistry and materials science. preprints.org

Research Landscape Surrounding 3-Hydroxy-2-(trifluoromethoxy)benzoic acid

Specific research focused exclusively on this compound is not extensively documented in publicly available literature, suggesting it is a novel or underexplored compound. However, its structure is of significant interest based on the established properties of its constituent functional groups. The combination of a benzoic acid core with both a hydroxyl (-OH) and a trifluoromethoxy (-OCF₃) group presents a unique scaffold for investigation. The interplay between the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group, along with the acidic carboxyl group, suggests potential applications as an intermediate in the synthesis of new pharmaceuticals or functional materials. The research landscape for related fluorinated benzoic acids is active, focusing on their use as building blocks for APIs and specialty chemicals. ossila.comprecedenceresearch.com Therefore, this compound represents a target for future synthetic exploration and property evaluation.

Compound Properties

The table below summarizes the calculated chemical properties for this compound.

| Property | Value |

| Chemical Formula | C₈H₅F₃O₄ |

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)OC(F)(F)F)O |

| InChI Key | BHWSPBAYJFLKSL-UHFFFAOYSA-N |

Related Compound Data

To provide context, the following table presents data for structurally similar and well-documented benzoic acid derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Trifluoromethoxy)benzoic acid | 1979-29-9 | C₈H₅F₃O₃ | 206.12 | Not Available |

| 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 | C₈H₅F₃O₃ | 206.12 | 89-92 |

| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 | C₈H₅F₃O₃ | 206.12 | 159-161 |

| 3-Hydroxy-2,4,5-trifluorobenzoic acid | 116751-24-7 | C₇H₃F₃O₃ | 192.09 | 143-147 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-4(7(13)14)2-1-3-5(6)12/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKDQGZIQJKBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 2 Trifluoromethoxy Benzoic Acid

De Novo Synthetic Strategies

De novo synthesis, which involves the construction of the target molecule from simpler, more readily available starting materials, offers a versatile approach to 3-Hydroxy-2-(trifluoromethoxy)benzoic acid. These methods are characterized by the sequential introduction and manipulation of functional groups on an aromatic scaffold.

Multi-step Reaction Sequences for Aromatic Ring Functionalization

The assembly of the this compound structure typically commences with a trifluoromethoxy-substituted benzene (B151609) derivative. A plausible synthetic route could start from 2-bromophenol (B46759). The phenolic hydroxyl group can be converted to a trifluoromethoxy group, followed by the introduction of the carboxylic acid and the final hydroxyl group.

A representative multi-step sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Trifluoromethoxylation | BrCF2COOEt, Cs2CO3, CuI, DMF | 1-Bromo-2-(trifluoromethoxy)benzene |

| 2 | Carboxylation | Mg, THF, then CO2, then H3O+ | 2-(Trifluoromethoxy)benzoic acid |

| 3 | Nitration | HNO3, H2SO4 | 3-Nitro-2-(trifluoromethoxy)benzoic acid |

| 4 | Reduction | Fe, HCl or H2, Pd/C | 3-Amino-2-(trifluoromethoxy)benzoic acid |

| 5 | Diazotization and Hydrolysis | NaNO2, H2SO4, H2O, heat | This compound |

This sequence highlights a common strategy in aromatic chemistry: leveraging the directing effects of existing substituents to install new functional groups in the desired positions.

Regioselective Introduction of Hydroxyl and Carboxylic Acid Moieties

The precise placement of the hydroxyl and carboxylic acid groups is critical and often represents the most challenging aspect of the synthesis.

Introduction of the Carboxylic Acid: The carboxylation of a trifluoromethoxy-substituted aromatic ring can be achieved through various methods. One common approach is the Grignard reaction, where an aryl magnesium halide is treated with carbon dioxide. For instance, 2-(trifluoromethoxy)bromobenzene can be converted to the corresponding Grignard reagent, which upon reaction with CO2, yields 2-(trifluoromethoxy)benzoic acid.

Introduction of the Hydroxyl Group: The regioselective introduction of a hydroxyl group at the 3-position can be accomplished through a nitration-reduction-diazotization sequence. The trifluoromethoxy and carboxylic acid groups on 2-(trifluoromethoxy)benzoic acid will direct the incoming nitro group primarily to the 3- and 5-positions. Following separation of the desired 3-nitro isomer, the nitro group is reduced to an amine. This amino group can then be converted into a diazonium salt, which upon heating in an aqueous acidic solution, hydrolyzes to the desired hydroxyl group.

Alternatively, directed ortho-metalation strategies could potentially be employed. While the trifluoromethoxy group is not a strong directing group for lithiation, the carboxylic acid, after in-situ protection, could direct an organolithium reagent to the adjacent position, allowing for subsequent hydroxylation.

Methodologies for Trifluoromethoxylation of Aromatic Precursors

The introduction of the trifluoromethoxy (OCF3) group is a key step and can be achieved through several methods. A common laboratory-scale method involves the reaction of a phenol (B47542) with a trifluoromethylating agent. For example, reacting 2-bromophenol with reagents like trifluoromethyl iodide (CF3I) in the presence of a copper catalyst or using electrophilic trifluoromethoxylating reagents can yield 1-bromo-2-(trifluoromethoxy)benzene.

Another established method is the oxidative desulfurization-fluorination of dithiocarbonates derived from phenols. This multi-step process provides an alternative route to aryl trifluoromethyl ethers.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) strategies begin with a molecule that already possesses the basic carbon skeleton and some of the required functional groups. These approaches can be more efficient if a suitable precursor is commercially available or readily synthesized.

Conversion of Related Benzoic Acid Derivatives

A plausible FGI pathway could start from a precursor such as 3-methoxy-2-(trifluoromethoxy)benzoic acid. The conversion of the methoxy (B1213986) group to a hydroxyl group is a common transformation.

| Precursor | Reaction | Reagents and Conditions |

| 3-Methoxy-2-(trifluoromethoxy)benzoic acid | Demethylation | BBr3, CH2Cl2 |

| 3-Amino-2-(trifluoromethoxy)benzoic acid | Diazotization and Hydrolysis | NaNO2, H2SO4, H2O, heat |

The demethylation of aryl methyl ethers is a well-established reaction, often accomplished with strong Lewis acids like boron tribromide (BBr3).

Manipulation of Protecting Groups in Synthesis

In complex syntheses, the use of protecting groups is often indispensable to prevent unwanted side reactions. For the synthesis of this compound, both the hydroxyl and carboxylic acid groups may require protection at different stages.

Hydroxyl Group Protection: The hydroxyl group can be protected as a benzyl (B1604629) ether or a silyl (B83357) ether. For instance, if the hydroxyl group is introduced early in the synthesis, it can be protected with a benzyl group (using benzyl bromide and a base), which is stable to a wide range of reaction conditions and can be removed later by hydrogenolysis.

Carboxylic Acid Protection: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester. This prevents the acidic proton from interfering with reactions such as Grignard formation or lithiation. The ester can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions at the end of the synthetic sequence.

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the selective deprotection and reaction of specific functional groups within the molecule, providing a high degree of control over the synthetic outcome.

Catalytic Methods in the Synthesis of this compound

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, plays a crucial role in the formation of C-O and C-C bonds, which are essential steps in the synthesis of complex aromatic compounds. nih.gov For the synthesis of this compound, a plausible route could involve the palladium-catalyzed trifluoromethoxylation of a suitable precursor.

A hypothetical synthetic approach could start from a readily available di-substituted benzene derivative. For instance, a key step could be the palladium-catalyzed coupling of a trifluoromethoxide source with an aryl halide or triflate. The development of stable and reactive trifluoromethoxide sources has been a significant advancement in this area.

Table 1: Hypothetical Transition Metal-Catalyzed Trifluoromethoxylation

| Catalyst | Ligand | Trifluoromethoxide Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | Xantphos | CsOCF3 | Toluene | 80-100 | 75-85 |

| Pd2(dba)3 | BrettPhos | KOCF3 | Dioxane | 90-110 | 80-90 |

Note: This data is illustrative and based on typical conditions for similar trifluoromethoxylation reactions.

Furthermore, transition metal catalysts are instrumental in carboxylation reactions, where a carboxyl group is introduced into an aromatic ring. nih.gov Palladium-catalyzed carbonylation of an aryl halide in the presence of a carbon monoxide source and a suitable nucleophile is a well-established method for synthesizing benzoic acids. nih.gov

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of this compound, organocatalysts could be employed in various steps, such as the selective functionalization of the aromatic ring.

For instance, chiral organocatalysts could be utilized to introduce substituents with high stereoselectivity, although this is less critical for the achiral target molecule itself. More relevant would be the use of organocatalysts to promote reactions under mild conditions, potentially reducing the energy input and the need for harsh reagents. While direct organocatalytic trifluoromethoxylation is still a developing field, organocatalysts can be used to activate substrates towards nucleophilic or electrophilic attack, facilitating the introduction of the required functional groups.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. jddhs.comcarlroth.comepa.gov For the synthesis of this compound, several green chemistry aspects can be considered.

Key Green Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. epa.gov This involves minimizing the formation of byproducts.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com The choice of solvent has a significant impact on the environmental footprint of a chemical process. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov Catalytic methods often allow for milder reaction conditions.

Use of Renewable Feedstocks: Starting from renewable raw materials can significantly improve the sustainability of the synthesis. While likely starting from petrochemical-based precursors, exploring bio-based starting materials is a long-term goal. epa.gov

Catalysis: The use of catalysts is inherently a green chemistry principle as it reduces the need for stoichiometric reagents, which often generate significant waste. epa.gov

Table 2: Application of Green Chemistry Principles in a Hypothetical Synthesis

| Green Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing catalytic coupling and carboxylation reactions that have high atom economy. |

| Safer Solvents | Exploring the use of ionic liquids or deep eutectic solvents as alternatives to volatile organic compounds. |

| Energy Efficiency | Optimizing catalytic systems to operate at lower temperatures and pressures. |

| Catalysis | Employing recyclable transition metal catalysts or metal-free organocatalysts to minimize waste. |

Process Optimization and Scalability Considerations for Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability factors.

Process Optimization:

Reaction Parameter Screening: Systematically varying parameters such as temperature, pressure, catalyst loading, and reactant concentrations to identify the optimal conditions for yield and purity.

Catalyst Selection and Loading: Choosing a catalyst that is not only highly active and selective but also robust, cost-effective, and easily separable from the reaction mixture. Minimizing the catalyst loading without compromising efficiency is a key goal.

Impurity Profiling: Identifying and quantifying byproducts and impurities to understand the reaction mechanism better and to develop effective purification strategies.

Scalability Considerations:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant challenges in large reactors. Proper reactor design is crucial for efficient heat management.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous catalytic systems, is critical for achieving consistent reaction rates and yields on a large scale.

Downstream Processing: Developing efficient and scalable methods for product isolation and purification, such as crystallization or chromatography, is essential for obtaining the final product with the desired purity.

Cost of Goods (COGs): The economic viability of the process is a primary concern. This includes the cost of raw materials, catalysts, solvents, energy, and waste disposal.

By systematically addressing these optimization and scalability challenges, a robust and economically viable process for the synthesis of this compound can be developed.

Chemical Reactivity and Transformation Studies of 3 Hydroxy 2 Trifluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for various chemical transformations, allowing for the synthesis of a wide range of derivatives. Its reactivity is enhanced by the presence of the adjacent electron-withdrawing trifluoromethoxy group.

Esterification and Amidation Reactions for Derivatization

Esterification: The carboxylic acid moiety of hydroxybenzoic acids readily undergoes esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.comyoutube.comyoutube.com This is an equilibrium reaction, and an excess of the alcohol is often used to drive the reaction toward the formation of the ester. youtube.com For example, 3-hydroxybenzoic acid can be esterified with methanol (B129727) and sulfuric acid to yield 3-hydroxy methyl benzoate (B1203000). rasayanjournal.co.inresearchgate.net Another approach involves reacting the hydroxybenzoic acid with an alkyl halide in the presence of a base. google.com Given the structural similarities, 3-Hydroxy-2-(trifluoromethoxy)benzoic acid is expected to form esters under similar conditions.

Amidation: The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. More direct, one-pot methods utilize coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between the carboxylic acid and an amine. researchgate.net Recently, methods using reagents like pentafluoropyridine (B1199360) (PFP) have been developed for the in situ generation of acyl fluorides from a range of aromatic carboxylic acids, which then readily react with amines to form amides in high yields. acs.orgacs.org These established methods for substituted benzoic acids are applicable for the conversion of this compound into its corresponding amides.

| Transformation | Reactant(s) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Ester (e.g., Ethyl benzoate) | youtube.com |

| Amidation (via acyl fluoride) | Carboxylic Acid, Amine | 1. Pentafluoropyridine (PFP), Base (e.g., DIPEA) 2. Amine, Heat | Amide | acs.org |

| Amidation (coupling) | Carboxylic Acid, Amine | Coupling agent (e.g., DCC), Solvent (e.g., 1,4-dioxane) | Amide | researchgate.net |

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group from an aromatic ring is a challenging transformation that typically requires significant energy input. nih.gov The decarboxylation of benzoic acids often necessitates high temperatures, sometimes exceeding 250-300°C, or the use of specialized transition-metal catalysts. nih.govresearchgate.netnih.gov The stability of the aryl-carboxyl C-C bond presents a high activation barrier for this reaction. nih.gov

The presence of substituents on the benzene (B151609) ring can influence the rate of decarboxylation. While ortho-hydroxyl groups can facilitate the reaction through a specific intramolecular mechanism, this pathway is not directly available to this compound due to the meta-position of the hydroxyl group relative to the carboxyl function. capes.gov.brresearchgate.net Modern catalytic systems, including those based on copper or iron/ruthenium nanoparticles, have been developed to achieve decarboxylation under milder conditions. nih.govnih.gov For instance, a recent protocol enables the decarboxylative hydroxylation of benzoic acids at 35°C using a copper-based catalyst system. nih.gov Another approach uses bimetallic nanoparticles to catalyze the decarboxylation of various hydroxy- and aminobenzoic acids. nih.gov These advanced methods represent potential pathways for the decarboxylation of this compound to yield 2-hydroxy-3-(trifluoromethoxy)phenol.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key site for reactivity, enabling the synthesis of ethers, esters, and other derivatives through reactions that target the oxygen atom.

Etherification and Alkylation Reactions

The phenolic hydroxyl group can be converted into an ether through O-alkylation. A widely used method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (such as potassium carbonate or sodium hydroxide) to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This process has been demonstrated for related compounds; for instance, 3-hydroxy methyl benzoate can be subjected to etherification with various alkyl halides using potassium carbonate in acetone. rasayanjournal.co.inresearchgate.net Similarly, processes for the preparation of ethers from various hydroxybenzoic acids by reacting them with alkyl halides in a basic aqueous environment have been patented. google.com These methodologies are directly applicable to the alkylation of the 3-hydroxyl group in this compound.

| Starting Material Type | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Hydroxy methyl benzoate | Alkyl halide, K₂CO₃ | Acetone, Reflux (6-8 hrs) | 3-Alkoxy methyl benzoate | rasayanjournal.co.in |

| Hydroxybenzoic acid | Alkyl halide, NaOH | Water, 110-130°C, 1-15 atm | Alkoxybenzoic acid | google.com |

Acylation and Other Derivatization Reactions

The hydroxyl group can be readily acylated to form a phenolic ester. This transformation is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and can also catalyze the reaction. The acylation of phenolic compounds is a valuable reaction for producing intermediates used in various industries. mdpi.com Recently, efficient methods for the selective O-acylation of phenols using organic salts as acylating reagents have been developed, offering a convenient one-pot synthesis at room temperature. rsc.org These reactions provide a straightforward route to convert the 3-hydroxyl group of this compound into various ester derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Hydroxy 2 Trifluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the precise arrangement of atoms within a molecule. For 3-Hydroxy-2-(trifluoromethoxy)benzoic acid, a multi-faceted NMR approach, including 1H, 13C, and 19F NMR, is essential for a complete structural assignment.

1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group (-OH) is an electron-donating group, while the carboxylic acid (-COOH) and trifluoromethoxy (-OCF3) groups are electron-withdrawing.

Aromatic Protons: The proton ortho to the hydroxyl group (H-4) would likely appear at the most upfield position in the aromatic region due to the shielding effect of the -OH group. The proton para to the hydroxyl group (H-6) would be expected at a downfield position, influenced by the deshielding effects of the adjacent carboxylic acid and the trifluoromethoxy group. The proton meta to the hydroxyl group (H-5) would resonate at an intermediate chemical shift.

Acidic Protons: The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which can be confirmed by D2O exchange. The phenolic hydroxyl proton will also appear as a singlet, with its chemical shift being solvent and concentration-dependent.

13C NMR Spectroscopy: The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum should display eight distinct signals corresponding to the six aromatic carbons, the carboxylic carbon, and the carbon of the trifluoromethoxy group.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C-3) will be shielded, appearing at a relatively upfield position. Conversely, the carbons attached to the electron-withdrawing trifluoromethoxy (C-2) and carboxylic acid (C-1) groups will be deshielded and appear at downfield chemical shifts.

Carboxylic and Trifluoromethoxy Carbons: The carboxylic carbon will have the most downfield chemical shift in the spectrum (typically >165 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

19F NMR Spectroscopy: The 19F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethoxy group. It is expected to show a singlet, as there are no adjacent protons to couple with. The chemical shift of the -OCF3 group is sensitive to the electronic nature of the aromatic ring and its substituents.

Predicted NMR Data for this compound:

| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | 6.9 - 7.1 | d | ~8.0 |

| H-5 | 7.2 - 7.4 | t | ~8.0 |

| H-6 | 7.5 - 7.7 | d | ~8.0 |

| -OH | 5.0 - 7.0 | br s | - |

| -COOH | 10.0 - 13.0 | br s | - |

| 13C NMR | Predicted Chemical Shift (ppm) | Multiplicity (due to F) |

| C-1 | ~130 | - |

| C-2 | ~145 | q |

| C-3 | ~155 | - |

| C-4 | ~118 | - |

| C-5 | ~125 | - |

| C-6 | ~120 | - |

| -COOH | ~170 | - |

| -OCF3 | ~120 | q |

| 19F NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCF3 | -58 to -60 | s |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the signals for C-4, C-5, and C-6 based on the assignments of their attached protons.

The presence of the hydroxyl and carboxylic acid groups introduces the possibility of intramolecular hydrogen bonding and conformational isomerism. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into these processes.

For instance, rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring might be hindered, especially if there is an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the trifluoromethoxy group. At low temperatures, this restricted rotation could lead to the observation of distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of interconversion increases. The rate constants for these dynamic processes can be determined by analyzing the line shapes of the NMR signals at different temperatures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as in elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C8H5F3O4), the expected exact mass of the molecular ion [M]+• or the protonated molecule [M+H]+ can be calculated. This precise mass measurement is a critical step in confirming the identity of the compound.

Predicted HRMS Data:

| Ion | Formula | Calculated Exact Mass |

| [M]+• | C8H5F3O4 | 222.0140 |

| [M+H]+ | C8H6F3O4+ | 223.0218 |

| [M-H]- | C8H4F3O4- | 221.0062 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of Water: The presence of both a carboxylic acid and a hydroxyl group in adjacent positions could facilitate the loss of a water molecule (18 Da) from the molecular ion.

Decarboxylation: A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da) from the molecular ion. The loss of a carboxyl radical (•COOH, 45 Da) is also possible.

Loss of the Trifluoromethoxy Group: Fragmentation involving the trifluoromethoxy group could occur, leading to the loss of •OCF3 (83 Da) or CF3• (69 Da).

Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring itself can occur, leading to smaller fragment ions.

Predicted Major Fragmentation Pathways and Fragment Ions:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 222 | H2O | 204 | A bicyclic lactone-type structure |

| 222 | CO2 | 178 | 2-Hydroxy-1-(trifluoromethoxy)benzene radical cation |

| 222 | •COOH | 177 | 2-Hydroxy-1-(trifluoromethoxy)phenyl cation |

| 222 | •OCF3 | 139 | 3-Hydroxy-2-carboxyphenyl cation |

By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity and arrangement of the functional groups on the aromatic ring can be confirmed.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are instrumental in identifying functional groups and elucidating the structural features of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the key functional groups are the carboxylic acid (-COOH), the hydroxyl group (-OH), and the trifluoromethoxy group (-OCF₃).

The O-H stretching vibration of the carboxylic acid is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹, a characteristic feature resulting from strong hydrogen bonding between molecules in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid will likely be observed as a strong, sharp peak between 1720 and 1680 cm⁻¹. The presence of the hydroxyl group attached to the aromatic ring should give rise to a sharp O-H stretching band around 3600-3200 cm⁻¹.

The trifluoromethoxy group will exhibit strong C-F stretching vibrations, typically in the 1300-1000 cm⁻¹ region. The C-O stretching of the trifluoromethoxy group and the carboxylic acid will also produce characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300-2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |

| 3600-3200 | O-H stretch | Phenolic Hydroxyl | Sharp, Medium |

| ~3100-3000 | C-H stretch | Aromatic | Medium to Weak |

| 1720-1680 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium |

| 1320-1210 | C-O stretch | Carboxylic Acid | Medium |

| 1300-1000 | C-F stretch | Trifluoromethoxy | Strong |

| ~1250 | C-O stretch | Aryl Ether | Strong |

| 920-900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the aromatic C=C ring stretching vibrations are expected to produce strong and sharp bands in the Raman spectrum, which are often more intense than in the corresponding FT-IR spectrum. The symmetric stretching of the C-O-C linkage in the trifluoromethoxy group and the vibrations of the C-CF₃ bond would also be Raman active. The C=O stretching of the carboxylic acid will be present but may be weaker than in the FT-IR spectrum. The O-H stretching vibrations are typically weak in Raman spectra.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| 1620-1580 | C=C stretch | Aromatic Ring | Strong |

| 1700-1650 | C=O stretch | Carboxylic Acid | Medium to Weak |

| 1300-1200 | C-O stretch | Carboxylic Acid | Weak |

| 1100-1000 | Aromatic Ring Breathing | Aromatic | Strong |

| 800-700 | C-F symmetric stretch | Trifluoromethoxy | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles.

It is highly probable that in the solid state, the molecules of this compound would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This is a common structural motif for carboxylic acids. The analysis would also reveal the planarity of the benzoic acid ring and the orientation of the hydroxyl and trifluoromethoxy substituents relative to the ring and to each other. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking of the aromatic rings, would also be elucidated, providing insights into the crystal packing.

Table 3: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Likely centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers |

| C=O Bond Length | ~1.25 Å |

| C-OH Bond Length (Carboxylic Acid) | ~1.30 Å |

| C-O(CF₃) Bond Length | ~1.36 Å |

| C-F Bond Lengths | ~1.33 Å |

| Aromatic C-C Bond Lengths | ~1.39 Å |

| O-H···O Hydrogen Bond Distance | ~2.6 - 2.7 Å |

Computational and Theoretical Chemistry Studies of 3 Hydroxy 2 Trifluoromethoxy Benzoic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the time-independent Schrödinger equation (or its electronic component) to determine the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. It is particularly well-suited for determining the ground-state properties of molecules like 3-Hydroxy-2-(trifluoromethoxy)benzoic acid.

A typical DFT study begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. For this molecule, a common approach would involve the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron correlation, polarization, and diffuse functions necessary for anionic species and hydrogen bonding. dntb.gov.uanih.gov The optimization yields key structural parameters. The presence of the electron-withdrawing trifluoromethoxy group and the hydroxyl group ortho and meta to the carboxylic acid, respectively, would be expected to influence the planarity and bond lengths of the benzene (B151609) ring.

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.21 |

| O-H (carboxyl) Bond Length (Å) | 0.97 |

| C-O (hydroxyl) Bond Length (Å) | 1.36 |

| C-O (methoxy) Bond Length (Å) | 1.37 |

| Dipole Moment (Debye) | 3.5 D |

| Table 1: Illustrative optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. These values are hypothetical and represent typical results from such calculations. |

For situations requiring higher accuracy, ab initio (from the beginning) methods are employed. These methods are based solely on fundamental physical constants and the principles of quantum mechanics, without the empirical parameters found in some DFT functionals.

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons. While computationally more demanding, these methods are the gold standard for calculating precise energies, reaction barriers, and non-covalent interaction energies. researchgate.net For this compound, these high-level calculations would be crucial for accurately determining the subtle energy differences between various conformers or for calculating highly accurate reaction enthalpies.

Conformational Analysis and Potential Energy Surfaces

The presence of several rotatable single bonds (C-C, C-O) in this compound gives rise to multiple possible spatial arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them.

This is typically achieved by performing a Potential Energy Surface (PES) scan. In this process, a specific dihedral angle (e.g., the angle defining the orientation of the -COOH group relative to the ring) is systematically rotated, and the energy is calculated at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. nih.govmdpi.com For this molecule, key rotations would be around the C-COOH, C-OH, and C-OCF₃ bonds. The most stable conformer is expected to feature an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the trifluoromethoxy group, or between the hydroxyl proton and an oxygen of the carboxylic group, although steric hindrance may influence this.

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | ~0°, ~180° | 0.00 |

| 2 | ~180°, ~180° | 5.2 |

| 3 | ~0°, ~0° | 8.9 |

| 4 | ~180°, ~0° | 12.5 |

| Table 2: Hypothetical relative energies of plausible conformers of this compound. τ1 represents the O=C-C=C torsion of the carboxyl group, and τ2 represents the C-C-O-H torsion of the hydroxyl group. Energies are illustrative. |

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational methods can predict these spectra with remarkable accuracy. Following a successful geometry optimization at a given level of theory (e.g., B3LYP), a frequency calculation is performed. mdpi.com This calculation computes the second derivatives of the energy with respect to atomic positions, yielding the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

A key diagnostic check is that a true energy minimum structure will have no imaginary frequencies. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. mdpi.com The predicted spectrum allows for the unambiguous assignment of experimental spectral bands to specific molecular motions. For this compound, strong, characteristic bands would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the very strong C-F stretching modes of the trifluoromethoxy group. mdpi.com

| Vibrational Mode | Assignment | Predicted Wavenumber (cm⁻¹, scaled) |

| ν(O-H) | Hydroxyl Stretch | 3550 |

| ν(O-H) | Carboxylic Acid Stretch | 3450 (broad) |

| ν(C=O) | Carbonyl Stretch | 1725 |

| ν(C=C) | Aromatic Ring Stretch | 1610, 1580 |

| ν(C-F) | Symmetric/Asymmetric Stretch | 1150 - 1250 |

| Table 3: Predicted characteristic vibrational frequencies for this compound. Values are representative and based on calculations of similar functionalized aromatic compounds. |

Calculation of Thermodynamic Properties

The same frequency calculation used to predict vibrational spectra also provides access to key thermodynamic properties through the principles of statistical mechanics. By analyzing the molecule's rotational, translational, and vibrational energy levels, it is possible to compute standard thermodynamic quantities.

These calculations can determine the zero-point vibrational energy (ZPVE), thermal corrections to energy, and standard-state (typically 298.15 K and 1 atm) values for enthalpy (H), entropy (S), and Gibbs free energy (G). nist.govnist.gov This information is invaluable for predicting the spontaneity and energy balance of chemical reactions. For instance, the energy of a reaction can be calculated by subtracting the sum of the total electronic energies of the reactants from that of the products.

| Property | Symbol | Calculated Value |

| Enthalpy of Formation | ΔfH° | -950 kJ/mol |

| Standard Entropy | S° | 420 J/mol·K |

| Gibbs Free Energy of Formation | ΔfG° | -800 kJ/mol |

| Heat Capacity | C_p | 185 J/mol·K |

| Table 4: Illustrative calculated thermodynamic properties for this compound in the gas phase at 298.15 K. These values are hypothetical estimates. |

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is easily polarizable and chemically reactive, whereas a large gap indicates high kinetic stability. nih.govresearchgate.net

For this compound, the electron-donating -OH group and the π-system of the ring are expected to contribute significantly to the HOMO. The electron-withdrawing -COOH and -OCF₃ groups will lower the energy of the LUMO, which is likely to have significant π* character on the aromatic ring and carbonyl group.

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | E_HOMO | -7.2 |

| LUMO Energy | E_LUMO | -1.5 |

| HOMO-LUMO Gap | ΔE | 5.7 |

| Ionization Potential (≈ -E_HOMO) | IP | 7.2 |

| Electron Affinity (≈ -E_LUMO) | EA | 1.5 |

| Table 5: Predicted frontier molecular orbital energies and related electronic properties for this compound. Values are illustrative based on DFT calculations. |

Simulation of Reaction Mechanisms and Transition State Structures

Computational and theoretical chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction pathways, intermediate species, and the energetic barriers that govern reaction rates. For a molecule such as this compound, these methods can predict its reactivity and the mechanisms by which it undergoes various transformations. While specific computational studies detailing the reaction mechanisms and transition state structures of this compound are not extensively available in the current body of scientific literature, the established methodologies applied to similar aromatic carboxylic acids can provide a framework for understanding its potential chemical behavior.

Theoretical investigations into reaction mechanisms typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. mdpi.comnih.gov Such studies can model a variety of reactions, including but not limited to, esterification, decarboxylation, and electrophilic or nucleophilic aromatic substitution.

A general approach to simulating a reaction mechanism for a substituted benzoic acid would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants, such as this compound and a reacting partner, and the final products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the geometry and energy of the transition state dictate the reaction's feasibility and kinetics.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

For this compound, computational studies could explore, for example, the mechanism of its synthesis or its potential metabolic pathways. The presence of the hydroxyl, trifluoromethoxy, and carboxylic acid groups offers multiple sites for chemical reactions. Theoretical models could predict which site is most reactive and under what conditions.

While detailed, specific data for this compound is not available, the table below illustrates the type of data that would be generated from a computational study of a hypothetical reaction, such as the esterification with methanol (B129727).

Table 1: Hypothetical Calculated Energy Profile for the Esterification of this compound with Methanol

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants (Benzoic acid + Methanol) | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate | -5.7 | 0 |

| Transition State 2 | +12.8 | 1 |

| Products (Ester + Water) | -8.1 | 0 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Role As a Chemical Building Block and Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 3-Hydroxy-2-(trifluoromethoxy)benzoic acid a versatile precursor for a variety of complex organic molecules. The carboxylic acid and hydroxyl groups can undergo a range of transformations, including esterification, amidation, and etherification, while the aromatic ring can be subjected to electrophilic or nucleophilic substitution reactions, allowing for its incorporation into diverse molecular skeletons.

While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented, the reactivity of its functional groups is analogous to that of similar precursors used in the formation of important heterocyclic systems. For instance, fluorinated hydroxybenzoic acids are known precursors for quinoline (B57606) derivatives, which often exhibit antibacterial properties. chemicalbook.com The synthesis typically involves the reaction of the hydroxyl and carboxyl groups with other bifunctional molecules to construct the heterocyclic ring.

Similarly, the structural motif of a phenol (B47542) derivative is central to the synthesis of benzofuranones. A catalytic asymmetric approach involving a tandem Friedel-Crafts/lactonization reaction of phenols has been used to produce 3-hydroxy-3-trifluoromethyl benzofuran-2-ones. nih.gov This suggests a potential pathway where this compound could be utilized to create novel benzofuranone structures bearing a trifluoromethoxy group, which are of interest in medicinal chemistry.

Hydroxybenzoic acids are well-established monomers for the synthesis of aromatic polyesters. researchgate.net These polymers are known for their high thermal stability and mechanical strength. The incorporation of this compound into a polyester (B1180765) backbone would introduce the trifluoromethoxy group, which can significantly modify the polymer's properties. ontosight.ai

The presence of the -OCF3 group is expected to enhance the polymer's lipophilicity, reduce its water absorption, and improve its thermal and chemical resistance. ontosight.aibeilstein-journals.org Fluorinated polymers often exhibit unique surface properties and are used in a variety of high-performance applications. For example, the fluorination of polymer donors through the introduction of trifluoromethyl groups has been shown to improve the performance of polymer solar cells. rsc.org Therefore, this compound represents a promising monomer for the development of advanced polymeric materials with tailored properties for applications in electronics, coatings, and specialty films.

Influence of the Trifluoromethoxy Group on Synthetic Utility and Reactivity

The trifluoromethoxy (-OCF3) group is a key determinant of the chemical reactivity and synthetic utility of this compound. Its properties are distinct from those of a simple methoxy (B1213986) group or a trifluoromethyl group. beilstein-journals.orgmdpi.com

The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. ontosight.ainih.gov This electronic effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid, potentially influencing reaction rates and equilibria in transformations involving this group. innospk.com Furthermore, the trifluoromethoxy group is highly lipophilic, a property that can enhance the solubility of the molecule in organic solvents and the lipophilicity of its derivatives, which is a crucial parameter in drug design. beilstein-journals.orgmdpi.commdpi.com This increased lipophilicity can improve the absorption and distribution of bioactive molecules in biological systems. beilstein-journals.orgnih.gov

The steric bulk of the trifluoromethoxy group, while not excessively large, can also influence the regioselectivity of reactions on the aromatic ring by directing incoming electrophiles or nucleophiles. The combination of these electronic and steric effects makes the trifluoromethoxy group a valuable substituent for fine-tuning the physicochemical properties and biological activity of target molecules. nih.gov

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Sigma Meta (σm) | Van der Waals Radius (Å) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 1.20 |

| -CH3 | 0.56 | -0.07 | 2.00 |

| -OCH3 | -0.02 | 0.12 | - |

| -Cl | 0.71 | 0.37 | 1.80 |

| -CF3 | 0.88 | 0.43 | 2.70 |

| -OCF3 | 1.04 | 0.38 | - |

Development of Novel Reagents and Catalysts from this compound

The functional groups of this compound provide opportunities for its conversion into novel reagents and catalysts. While specific examples derived from this particular molecule are not prevalent in the literature, its structure lends itself to such applications.

For instance, the carboxylic acid functionality can be transformed into other reactive groups to create specialized reagents. The conversion of benzoic acids into aryl trifluoromethyl ketones is a known transformation, and these ketones are valuable motifs in medicinal and materials science. organic-chemistry.org

Furthermore, the combination of a hydroxyl group and a carboxylic acid on a rigid aromatic scaffold makes it a potential candidate for the synthesis of chiral ligands for asymmetric catalysis. By resolving the compound into its enantiomers (if applicable to a derivative) or by attaching chiral auxiliaries to the hydroxyl or carboxyl group, new ligands could be developed. The electronic properties conferred by the trifluoromethoxy group could modulate the activity and selectivity of a metal complex coordinated to such a ligand. The development of fluorinated reagents and catalysts is an active area of research, as fluorine substitution can dramatically influence chemical outcomes. rsc.org

Research Gaps and Future Directions

Exploration of Undiscovered Synthetic Pathways

The synthesis of fluorinated aromatic compounds, particularly those with multiple distinct functional groups, presents ongoing challenges in regioselectivity and efficiency. numberanalytics.com While standard methods for introducing hydroxyl, carboxylic acid, and trifluoromethoxy groups onto an aromatic ring exist, the specific substitution pattern of 3-Hydroxy-2-(trifluoromethoxy)benzoic acid necessitates a dedicated exploration of more direct and innovative synthetic routes.

Future research should focus on developing novel strategies that circumvent the limitations of current multi-step syntheses. This could involve the investigation of late-stage C-H functionalization techniques, allowing for the direct introduction of the hydroxyl or trifluoromethoxy groups onto a pre-existing benzoic acid derivative. nih.gov Such an approach would significantly improve atom economy and reduce the number of synthetic steps. Additionally, exploring transition-metal-catalyzed cross-coupling reactions could provide new avenues for constructing the core aromatic scaffold with the desired substituents in a highly controlled manner. mdpi.com The development of enzymatic or biocatalytic methods also presents a compelling frontier for the enantioselective synthesis of chiral derivatives, should the need arise. nih.gov A summary of potential new synthetic approaches is presented in Table 1.

Table 1: Potential Future Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Late-Stage C-H Functionalization | Increased efficiency, reduced step count | Achieving high regioselectivity, functional group compatibility |

| Transition-Metal Catalysis | High control over bond formation | Catalyst development, ligand design, cost |

| Biocatalysis/Enzymatic Synthesis | High selectivity, green chemistry | Enzyme discovery and engineering, substrate scope |

Investigation of Novel Reactivity Patterns and Unexplored Transformations

The electronic properties of this compound are complex, arising from the interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethoxy and carboxylic acid groups. This unique electronic environment suggests that the compound may exhibit novel reactivity. The trifluoromethoxy group, in particular, is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, yet its effect on the reactivity of adjacent functional groups is not fully understood. mdpi.combeilstein-journals.org

Future investigations should systematically probe the reactivity of each functional group in the context of the others. For instance, the acidity of the carboxylic acid and the phenolic hydroxyl group could be precisely determined and compared to simpler analogues to quantify the electronic influence of the trifluoromethoxy group. Unexplored transformations could include selective derivatization of the hydroxyl or carboxylic acid groups, leveraging the steric hindrance provided by the ortho-trifluoromethoxy group to control reaction outcomes. Furthermore, the aromatic ring itself may be susceptible to unique electrophilic or nucleophilic substitution reactions due to the combined directing effects of the substituents. numberanalytics.comacs.org

Advanced Applications in Materials Science and Functional Chemical Systems

Fluorinated organic molecules are of significant interest in materials science due to their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.com Benzoic acid derivatives, in particular, have been utilized as building blocks for liquid crystals and metal-organic frameworks (MOFs). tandfonline.comrsc.org The incorporation of the trifluoromethoxy group in this compound could lead to materials with novel properties.

A promising area of future research is the use of this compound as a linker in the synthesis of novel MOFs. The fluorine atoms could enhance gas sorption properties, for instance, in carbon dioxide capture applications. rsc.org The hydroxyl and carboxylic acid groups provide ideal coordination sites for metal ions. Another potential application lies in the development of advanced polymers and fluoropolymers, where the compound could be incorporated as a monomer to impart specific properties such as hydrophobicity, thermal stability, or a low refractive index. numberanalytics.com Its potential use in the formulation of hydrogen-bonded liquid crystals is another avenue worth exploring. tandfonline.com

Integration of Emerging Computational Methodologies for Fluorinated Aromatic Systems

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic insights. For fluorinated aromatic systems, computational methods can be particularly valuable in understanding the complex electronic effects imparted by fluorine and fluorinated groups. researchgate.net

Future research on this compound would benefit immensely from the integration of advanced computational methodologies. Density Functional Theory (DFT) calculations can be employed to predict its geometric structure, vibrational frequencies, and electronic properties. nih.gov These calculations can also be used to model reaction mechanisms and predict the regioselectivity of various transformations, aiding in the design of new synthetic routes. researchgate.net Furthermore, molecular dynamics simulations could be used to explore its interactions with biological targets or its behavior in condensed phases, which would be crucial for designing applications in materials science and medicinal chemistry. Exploring the crystal structure landscape through computational prediction could also reveal potential polymorphs with different physical properties. researchgate.net

Sustainable and Environmentally Benign Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in all areas of chemical research and development. For fluorinated compounds, this includes the development of synthetic methods that avoid the use of hazardous reagents and solvents, and that are energy-efficient. acs.org

Future work on this compound should prioritize the development of sustainable synthetic protocols. This could involve the use of greener solvents, catalytic methods that replace stoichiometric reagents, and energy-efficient reaction conditions, such as mechanochemistry or photochemistry. rsc.orgnih.gov For instance, solid-state synthesis could offer a way to reduce solvent waste. rsc.org Exploring the use of biomass-derived starting materials would also be a significant step towards a more sustainable chemical industry. In terms of applications, research should focus on developing materials that are recyclable or biodegradable, and on assessing the environmental fate and potential toxicity of the compound and its derivatives to ensure their safe use. acs.org The development of enzymatic and multi-enzymatic synthetic systems also represents a promising green approach. nih.gov

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-hydroxy-2-(trifluoromethoxy)benzoic acid, and how can regioselectivity be controlled?

- Synthesis Strategy : The trifluoromethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, a trifluoromethoxide ion (generated from AgOCF₃ or CuOCF₃) may react with a pre-functionalized benzoic acid derivative (e.g., 3-hydroxy-2-iodobenzoic acid) under palladium catalysis .

- Regioselectivity : Protecting the hydroxyl group during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) prevents undesired side reactions. Computational tools (DFT calculations) can predict reactive sites and optimize reaction conditions .

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

- Structural Confirmation :

- NMR : ¹⁹F NMR confirms the presence of the trifluoromethoxy group (δ ~58–60 ppm), while ¹H NMR identifies the hydroxyl proton (δ ~10–12 ppm, broad) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₅F₃O₄; theoretical m/z 222.01) and detects impurities .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : The trifluoromethoxy group increases logP (measured via shake-flask method), enhancing membrane permeability.

- Acidity : The hydroxyl group’s pKa (~2.5–3.0) is lower than salicylic acid (pKa ~2.97) due to the electron-withdrawing trifluoromethoxy group, impacting solubility and reactivity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition states and intermediates for trifluoromethoxy introduction. For example, B3LYP/6-31G(d) models predict activation energies for SNAr reactions .

- Solvent Effects : COSMO-RS simulations identify polar aprotic solvents (e.g., DMF, DMSO) that stabilize charged intermediates and improve yields .

Q. What strategies resolve contradictions in bioactivity data for this compound in enzyme inhibition assays?

- Assay Design :

- Positive Controls : Compare with known COX-1/COX-2 inhibitors (e.g., aspirin) to validate assay conditions .

- Dose-Response Curves : Use a 10-point concentration range (0.1–100 µM) to assess IC₅₀ values and rule out false negatives due to solubility issues .

Q. What are the implications of the compound’s stability under physiological conditions for in vitro studies?

- Hydrolytic Stability : The trifluoromethoxy group resists hydrolysis, but the hydroxyl group may undergo glucuronidation. Pre-incubate the compound in PBS (pH 7.4, 37°C) for 24 hours and quantify degradation via HPLC to adjust dosing regimens .

- Light Sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation, confirmed by UV-Vis spectral shifts .

Methodological Resources

- Synthesis Protocols : Refer to modified Ullmann coupling for aryl ether formation .

- Analytical Standards : Cross-reference with NIST spectral databases for benzoic acid derivatives .

- Bioactivity Assays : Use recombinant COX-2 enzymes and fluorogenic substrates (e.g., DCFH-DA) for real-time inhibition monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.